molecular formula C20H21NO3 B5553053 1-(1,3-benzodioxol-5-ylcarbonyl)-4-benzylpiperidine CAS No. 260428-23-7

1-(1,3-benzodioxol-5-ylcarbonyl)-4-benzylpiperidine

Cat. No. B5553053
CAS RN: 260428-23-7
M. Wt: 323.4 g/mol
InChI Key: NGALFKPFMUEMSJ-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-benzylpiperidine is a compound of interest in various chemical studies due to its unique molecular structure and potential applications. This analysis will cover its synthesis, molecular and physical properties, and chemical behavior, grounded in scientific research.

Synthesis Analysis

The synthesis of compounds related to 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-benzylpiperidine often involves multi-step chemical reactions, starting from basic aromatic acids or aldehydes. For example, compounds with similar benzodioxol structures have been synthesized through a series of reactions including condensation, reduction, and functional group transformations, showcasing the complexity and versatility of synthetic routes in organic chemistry (Gabriele et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of benzodioxolyl derivatives reveals polarized molecular-electronic structures with intramolecular hydrogen bonding, contributing to their stability and reactivity. Such structural features facilitate supramolecular aggregation and impact the compound's physical properties and chemical behavior (Low et al., 2004).

Chemical Reactions and Properties

Chemical properties of 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-benzylpiperidine derivatives are influenced by their functional groups. The presence of the benzodioxol moiety can affect the compound's reactivity towards nucleophiles and electrophiles. Such compounds participate in various chemical reactions, including aminocarbonylation and cyclization, showcasing their potential in synthetic chemistry and as intermediates in the synthesis of more complex molecules (Gabriele et al., 2006).

Scientific Research Applications

Environmentally Benign Catalysis

Li and Zhang (2009) developed an environmentally friendly TEMPO-catalyzed alcohol oxidation system using recyclable 1-chloro-1,2-benziodoxol-3(1H)-one as the terminal oxidant. This system allows for the oxidation of alcohols to carbonyl compounds in high yields under mild conditions, demonstrating the compound's utility in green chemistry applications Li & Zhang, 2009.

Synthesis and Antibacterial Evaluation

Aziz-ur-Rehman et al. (2015) synthesized N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives from 1,3-benzodioxol-5-amine as a precursor. These compounds exhibited moderate antibacterial activity, highlighting their potential as antibacterial agents Aziz-ur-Rehman et al., 2015.

Siddiqa et al. (2014) studied the antibacterial activity of sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide, finding that one derivative showed significant activity against various bacterial strains. This work emphasizes the compound's relevance in developing new antibacterial agents Siddiqa et al., 2014.

Crystal Structure and Anti-Fatigue Effects

Wu et al. (2014) synthesized benzamide derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, and investigated their crystal structures. The study explored the anti-fatigue effects of these derivatives in mice, suggesting potential applications in understanding receptor modulators and enhancing physical endurance Wu et al., 2014.

Renewable Chemical Production

Pugh et al. (2015) explored the biosynthesis of benzyl alcohol from glucose in Escherichia coli, leveraging non-natural pathways. This research demonstrates the potential of microbial systems to produce valuable chemicals from renewable resources, offering an eco-friendly alternative to traditional chemical synthesis methods Pugh et al., 2015.

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it is biologically active, it could potentially interact with various biological targets such as enzymes or receptors .

Future Directions

Future research on this compound could involve further exploration of its synthesis, determination of its physical and chemical properties, and investigation of its potential biological activity .

properties

IUPAC Name

1,3-benzodioxol-5-yl-(4-benzylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-20(17-6-7-18-19(13-17)24-14-23-18)21-10-8-16(9-11-21)12-15-4-2-1-3-5-15/h1-7,13,16H,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGALFKPFMUEMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349973
Record name Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667094
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

260428-23-7
Record name Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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